3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-10-4-3-5-11(8-10)9-20-15-16-12-6-7-19-13(12)14(18)17(15)2/h3-5,8H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVUQSCZIYIUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322633 | |
| Record name | 3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869076-18-6 | |
| Record name | 3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, which include antiviral, anticancer, and antioxidant properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Properties
The anticancer activity of thienopyrimidine derivatives has been well documented. For instance:
- In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines.
- Mechanisms of action include the induction of apoptosis and cell cycle arrest in cancer cells, primarily through the modulation of signaling pathways involved in cell growth and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Analog A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Analog B | HeLa (Cervical) | 8.5 | Cell cycle arrest |
Antioxidant Activity
Antioxidant properties of thienopyrimidines are attributed to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that these compounds can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.
Study on Tyrosinase Inhibition
A recent investigation into related compounds revealed their efficacy in inhibiting mushroom tyrosinase, an enzyme crucial in melanin production:
- Analog 1 showed an IC50 value of 1.12 µM, significantly outperforming standard inhibitors like kojic acid (IC50 = 24.09 µM).
- The study concluded that these compounds could be potential candidates for treating hyperpigmentation disorders due to their strong inhibitory effects on tyrosinase activity .
Cytotoxicity Assessment
In cytotoxicity tests conducted on B16F10 murine melanoma cells:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the 6,7-dihydrothieno[3,2-d]pyrimidin-4-one core but differ in substituents, leading to variations in activity and physicochemical properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
